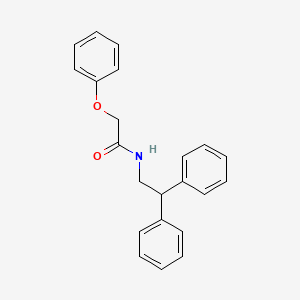
N-(2,2-diphenylethyl)-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diphenylethyl)-2-phenoxyacetamide, also known as DPAA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. DPAA is a selective and potent antagonist of the glycine receptor, which is a type of ionotropic receptor found in the central nervous system. The glycine receptor plays a crucial role in the regulation of neuronal excitability, and its dysfunction has been implicated in various neurological disorders. In
Wirkmechanismus
N-(2,2-diphenylethyl)-2-phenoxyacetamide acts as a competitive antagonist of the glycine receptor, which is a type of ionotropic receptor that is activated by the neurotransmitter glycine. The glycine receptor is a pentameric protein complex that is composed of α and β subunits. N-(2,2-diphenylethyl)-2-phenoxyacetamide binds to the glycine receptor at the same site as glycine, thereby blocking its activation. This results in the inhibition of chloride ion influx, which in turn leads to the inhibition of neuronal excitation.
Biochemical and Physiological Effects
N-(2,2-diphenylethyl)-2-phenoxyacetamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2,2-diphenylethyl)-2-phenoxyacetamide is a potent and selective antagonist of the glycine receptor. Additionally, N-(2,2-diphenylethyl)-2-phenoxyacetamide has been shown to have anxiolytic and anticonvulsant effects in animal models. Furthermore, N-(2,2-diphenylethyl)-2-phenoxyacetamide has been shown to have potential therapeutic applications in the treatment of epilepsy, schizophrenia, and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,2-diphenylethyl)-2-phenoxyacetamide has several advantages as a pharmacological tool for studying the glycine receptor. It is a potent and selective antagonist of the glycine receptor, which allows for precise manipulation of the receptor's activity. Additionally, N-(2,2-diphenylethyl)-2-phenoxyacetamide has a long half-life, which allows for prolonged inhibition of the receptor. However, N-(2,2-diphenylethyl)-2-phenoxyacetamide also has some limitations. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, its potency and selectivity can make it difficult to interpret results, as off-target effects may be minimal.
Zukünftige Richtungen
There are several future directions for research on N-(2,2-diphenylethyl)-2-phenoxyacetamide. One area of interest is the development of more potent and selective antagonists of the glycine receptor. Additionally, future research could focus on the development of N-(2,2-diphenylethyl)-2-phenoxyacetamide derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of N-(2,2-diphenylethyl)-2-phenoxyacetamide and other glycine receptor antagonists in the treatment of neurological disorders. Finally, future research could focus on the elucidation of the molecular mechanisms underlying the effects of N-(2,2-diphenylethyl)-2-phenoxyacetamide on the glycine receptor and other ionotropic receptors.
Synthesemethoden
N-(2,2-diphenylethyl)-2-phenoxyacetamide can be synthesized through a multistep reaction starting from commercially available starting materials. The first step involves the synthesis of 2,2-diphenylethylamine, which is then reacted with chloroacetyl chloride to form N-(2,2-diphenylethyl)glycine ethyl ester. This intermediate is then reacted with sodium phenoxyacetate to form N-(2,2-diphenylethyl)-2-phenoxyacetamide. The overall yield of this synthesis method is around 40%.
Wissenschaftliche Forschungsanwendungen
N-(2,2-diphenylethyl)-2-phenoxyacetamide has been extensively studied for its potential use as a pharmacological tool in the field of neuroscience. Its selective and potent antagonism of the glycine receptor has made it a valuable tool for studying the role of this receptor in various neurological disorders. For example, N-(2,2-diphenylethyl)-2-phenoxyacetamide has been used to study the role of the glycine receptor in pain processing, sleep regulation, and motor control. Additionally, N-(2,2-diphenylethyl)-2-phenoxyacetamide has been shown to have potential therapeutic applications in the treatment of epilepsy, schizophrenia, and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2,2-diphenylethyl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c24-22(17-25-20-14-8-3-9-15-20)23-16-21(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,21H,16-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXFTEDVVBCCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-diphenylethyl)-2-phenoxyacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

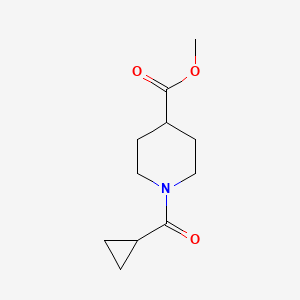
![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)
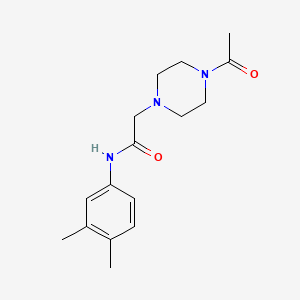
![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)
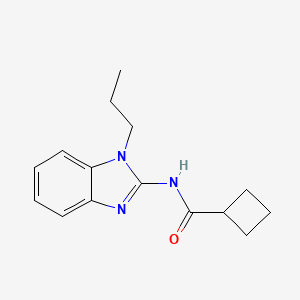
![[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![7-methoxy-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)chromen-2-one](/img/structure/B7636944.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)
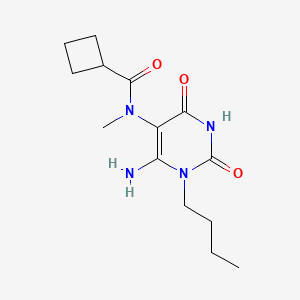
![[2-[2-(4-Nitrobenzoyl)hydrazinyl]-2-oxoethyl] pyridine-2-carboxylate](/img/structure/B7636974.png)
![N-(2-methoxy-5-methylphenyl)-2-[[5-(propylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B7636981.png)